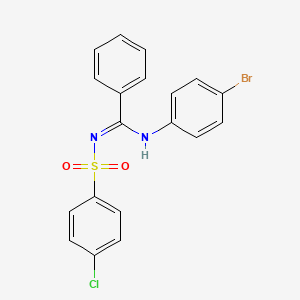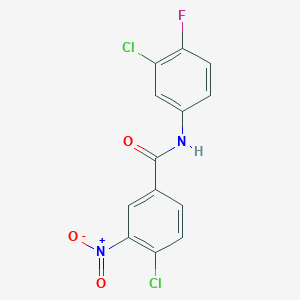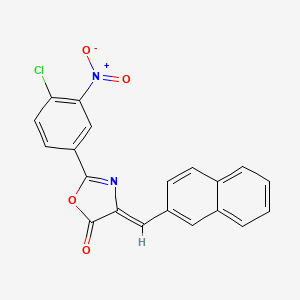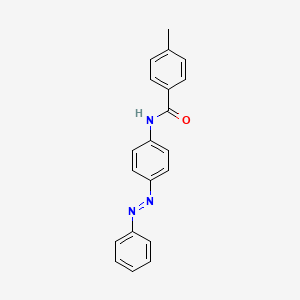![molecular formula C19H15BrN2O2 B11693660 4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11693660.png)
4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide is a hydrazone derivative characterized by the presence of a bromine atom, a methoxy group, and a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-methoxynaphthaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the hydrazone linkage.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: The major product would be the corresponding hydrazine derivative.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
科学的研究の応用
4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies involving enzyme inhibition and molecular recognition due to its ability to form stable complexes with metal ions.
作用機序
The mechanism of action of 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
類似化合物との比較
- 4-bromo-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]benzohydrazide
- 4-bromo-N’-[(E)-(2,4-dimethoxybenzylidene)benzohydrazide
- 4-bromo-N’-[(E)-(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness: 4-bromo-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential in optoelectronic applications and provide distinct biological activity compared to its analogs .
特性
分子式 |
C19H15BrN2O2 |
|---|---|
分子量 |
383.2 g/mol |
IUPAC名 |
4-bromo-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H15BrN2O2/c1-24-18-11-8-13-4-2-3-5-16(13)17(18)12-21-22-19(23)14-6-9-15(20)10-7-14/h2-12H,1H3,(H,22,23)/b21-12+ |
InChIキー |
PYWCWOHIVPRXIX-CIAFOILYSA-N |
異性体SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)Br |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11693586.png)
![4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11693588.png)
![(3E)-1-(2-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693595.png)

![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693603.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693613.png)


![N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B11693634.png)
![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11693637.png)
![2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693638.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11693646.png)

